1-(3-Fluorophenyl)pyrrolidine-2,5-dione
Overview
Description
1-(3-Fluorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with a fluorophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the fluorine atom in the phenyl ring enhances its chemical stability and biological activity, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (ca) isoenzymes .
Mode of Action
It is known that pyrrolidine-2,5-dione derivatives can interact with their targets, potentially leading to changes in the function of these targets .
Biochemical Pathways
It is known that pyrrolidine-2,5-dione derivatives can influence various biochemical pathways, potentially leading to downstream effects .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine-2,5-dione derivatives can lead to various biological effects .
Action Environment
It is known that environmental factors can influence the action of various drug compounds .
Biochemical Analysis
Biochemical Properties
1-(3-Fluorophenyl)pyrrolidine-2,5-dione has been evaluated for its inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases . The compound interacts with these enzymes, potentially influencing their activity .
Cellular Effects
Compounds with a similar pyrrolidine-2,5-dione scaffold have been shown to have various effects on cells . For instance, some pyrrolidine derivatives have demonstrated antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, and anticonvulsant activities .
Molecular Mechanism
It is known that the compound’s pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been extensively studied. Some pyrrolidine-2,5-dione hybrids have been evaluated for their anticonvulsant and antinociceptive activities in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)pyrrolidine-2,5-dione can be synthesized through various methods. One common approach involves the cyclization of N-substituted amino acids or their derivatives. For instance, the reaction of 3-fluoroaniline with maleic anhydride under reflux conditions can yield the desired compound. The reaction typically requires a solvent such as toluene or xylene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Pyrrolidine-2,3-dione: Another pyrrolidine derivative with similar structural features but different biological activities.
3-(2-Fluorophenyl)pyrrolidine-2,5-dione: A closely related compound with a fluorine atom in a different position on the phenyl ring.
1-(4-Fluorophenyl)pyrrolidine-2,5-dione: A structural isomer with the fluorine atom in the para position.
Uniqueness: 1-(3-Fluorophenyl)pyrrolidine-2,5-dione is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics, making it a distinct compound for drug development .
Properties
IUPAC Name |
1-(3-fluorophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMFAQLWGRQZPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876211 | |
Record name | M-FLUORO-N-PHENYLSUCCINIMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60693-35-8 | |
Record name | M-FLUORO-N-PHENYLSUCCINIMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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